molecular formula C32H38O10 B1249197 Phenylpyropene A CAS No. 189564-20-3

Phenylpyropene A

Cat. No.: B1249197
CAS No.: 189564-20-3
M. Wt: 582.6 g/mol
InChI Key: QHPKCPGUVVWHPW-QQJWEHFTSA-N
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Description

Phenylpyropene A is a fungal metabolite originally isolated from the fungus Penicillium griseofulvum. It is known for its enzyme inhibitory and insecticidal activities. This compound inhibits acyl-coenzyme A:cholesterol acyltransferase (ACAT) with an IC50 of 0.8 μM and diacylglycerol acyltransferase (DGAT) in rat liver microsomes with an IC50 of 78.7 μM .

Mechanism of Action

Phenylpyropene A, also known as (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one, is a fungal metabolite with significant enzyme inhibitory activities .

Target of Action

The primary targets of this compound are Acyl-CoA: cholesterol acyltransferase (ACAT) and Diacylglycerol acyltransferase (DGAT) . ACAT is responsible for the intracellular esterification of cholesterol, while DGAT plays a crucial role in triglyceride synthesis .

Mode of Action

This compound acts as an inhibitor of both ACAT and DGAT . It binds to these enzymes and prevents them from catalyzing their respective reactions, thereby disrupting the normal metabolic processes involving cholesterol and triglycerides .

Biochemical Pathways

By inhibiting ACAT, this compound disrupts the conversion of cholesterol to cholesteryl esters, a key step in the formation of atherosclerotic plaques . Similarly, by inhibiting DGAT, it disrupts the terminal step in triglyceride synthesis, which is essential for intestinal absorption and adipose tissue formation .

Result of Action

The inhibition of ACAT and DGAT by this compound leads to a reduction in the levels of cholesteryl esters and triglycerides, respectively . This can have a range of molecular and cellular effects, including a potential reduction in the risk of atherosclerosis and other diseases associated with high cholesterol and triglyceride levels .

Preparation Methods

Phenylpyropene A is typically isolated from the fermentation broth of Penicillium griseofulvum. The fungal strain is cultured, and the fermentation broth is extracted with ethyl acetate. The extract is then concentrated and chromatographed on a silica gel column, followed by further purification using Sephadex LH-20 column chromatography with methanol . Industrial production methods for this compound have not been extensively documented, but the isolation from fungal cultures remains the primary method.

Chemical Reactions Analysis

Phenylpyropene A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenylpyropene A has several scientific research applications:

    Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: this compound is studied for its insecticidal properties and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in inhibiting enzymes involved in cholesterol metabolism.

    Industry: Its insecticidal properties make it a candidate for developing new pest control agents

Comparison with Similar Compounds

Phenylpyropene A is part of a family of compounds known as phenylpyropenes. Similar compounds include:

This compound is unique due to its specific inhibitory activity against ACAT and DGAT, making it a valuable compound for research in cholesterol metabolism and insecticidal applications.

Properties

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3/t23-,24+,25+,27+,28-,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPKCPGUVVWHPW-QQJWEHFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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